5-Fluoro-3-methylbenzene-1,2-diamine

Vue d'ensemble

Description

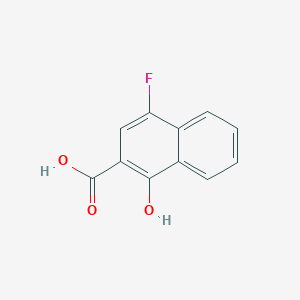

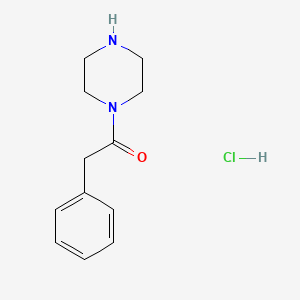

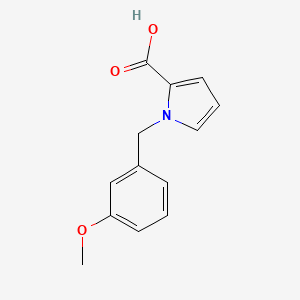

5-Fluoro-3-methylbenzene-1,2-diamine, also known as 3-fluoro-5-methylbenzene-1,2-diamine , is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of 1,2-diamines, such as 5-Fluoro-3-methylbenzene-1,2-diamine, can be achieved through electrophilic aromatic substitution reactions . The reaction involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methylbenzene-1,2-diamine consists of a benzene ring with a fluorine atom and a methyl group attached to it, along with two amine groups .

Physical And Chemical Properties Analysis

5-Fluoro-3-methylbenzene-1,2-diamine is a solid compound . Detailed physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

Synthesis of Soluble Fluoro-polyimides

Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, including compounds similar to 5-Fluoro-3-methylbenzene-1,2-diamine, for the production of polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Development of Fluorinated Polyimides

Research has focused on the synthesis of fluorinated polyimides using fluorinated diamine monomers. These polymers demonstrate high solubility, low color intensity, and reduced dielectric constants and moisture absorption, highlighting their potential in various applications (Yang & Hsiao, 2004).

Metal Complexes with Schiff Base Ligands

The use of diamines like 5-Fluoro-3-methylbenzene-1,2-diamine in the synthesis of metal complexes, particularly with nickel(II) and palladium(II), has been explored. These complexes have been characterized through various spectroscopic techniques and computational studies, showing potential for diverse applications in chemistry (Kargar et al., 2020).

Synthesis of Phosphorus-Nitrogen Compounds

Diamines have been used in the synthesis of dispirocyclotriphosphazene derivatives with pendant arms, revealing significant interactions with DNA and potential for biological applications (Tanrıkulu et al., 2019).

Fluorogenic Reagents for α-Dicarbonyl Compounds

Diamines have shown efficacy as fluorogenic reagents for α-dicarbonyl compounds. Their reactivity and selectivity make them suitable for use in analytical chemistry (Hara et al., 1988).

Synthesis and Biological Activity of Pyrimidine Derivatives

Derivatives of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine have been synthesized, exhibiting significant larvicidal activity. This highlights the potential of such compounds in biological and pharmacological research (Gorle et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoro-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQWMNWLDUNJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-methylbenzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)